2-Ethoxyfuran

Description

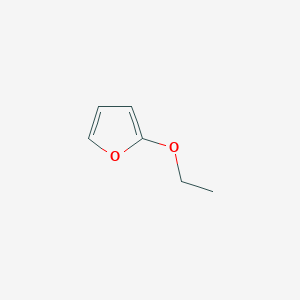

Structure

3D Structure

Properties

CAS No. |

5809-07-4 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

2-ethoxyfuran |

InChI |

InChI=1S/C6H8O2/c1-2-7-6-4-3-5-8-6/h3-5H,2H2,1H3 |

InChI Key |

FHUFFVIITDISHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CO1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

2-Ethoxyfuran serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for more complex molecules.

- Diels-Alder Reactions : 2-Ethoxyfuran can be used in Diels-Alder reactions to create cyclic compounds. This reaction is significant in synthesizing pharmaceuticals and natural products.

- Synthesis of Chiral Compounds : The compound can be utilized to synthesize chiral intermediates, which are crucial in the development of enantiomerically pure drugs. Research indicates that 2-ethoxyfuran can undergo transformations that lead to the formation of valuable chiral centers .

Materials Science

The incorporation of 2-ethoxyfuran into polymer chemistry has been explored for developing new materials with enhanced properties.

- Biodegradable Polymers : As part of the furan platform chemicals, 2-ethoxyfuran can contribute to the synthesis of biodegradable polymers. These materials are derived from renewable resources and offer a sustainable alternative to traditional plastics .

- Conductive Polymers : The compound has been investigated for its potential use in creating conductive polymers, which are essential in electronic applications. The unique structure of 2-ethoxyfuran allows for modifications that enhance electrical conductivity .

Pharmaceutical Applications

In the pharmaceutical industry, 2-ethoxyfuran has shown promise in drug development.

- Anticancer Agents : Research has indicated that derivatives of 2-ethoxyfuran exhibit anticancer properties. Studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines .

- Antimicrobial Activity : The compound has also been tested for antimicrobial effects against various pathogens. Its derivatives have shown effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 2-ethoxyfuran across different fields:

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Chiral Compounds | Demonstrated successful synthesis of chiral intermediates using 2-ethoxyfuran as a starting material. |

| Study B | Biodegradable Polymers | Found that incorporating 2-ethoxyfuran into polymer matrices improved biodegradability without compromising mechanical properties. |

| Study C | Anticancer Activity | Reported that certain derivatives of 2-ethoxyfuran inhibited proliferation in cancer cell lines by inducing apoptosis. |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-donating ethoxy group activates the furan ring toward electrophilic substitution. Reactions typically occur at the 5-position due to directing effects:

-

Nitration : Proceeds under mild conditions (e.g., HNO₃/Ac₂O) to yield 5-nitro-2-ethoxyfuran.

-

Sulfonation : Forms 5-sulfo-2-ethoxyfuran using H₂SO₄ or SO₃.

Mechanistically, the ethoxy group stabilizes the intermediate σ-complex via resonance, favoring substitution at the meta position relative to the oxygen atom.

Diels-Alder Cycloaddition

2-Ethoxyfuran acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles. A notable example includes:

| Dienophile | Conditions | Product Yield | Reference |

|---|---|---|---|

| Maleic anhydride | RT, 12 h, solvent-free | 78% | |

| Acrylonitrile | 60°C, DMF, 6 h | 65% |

The ethoxy group enhances electron density, accelerating reaction rates compared to unsubstituted furan.

Acidic Cleavage

Strong acids (HBr, HI) cleave the ether bond via Sₙ2 or Sₙ1 mechanisms:

-

With HBr :

-

Mechanistic preference : The absence of bulky substituents favors Sₙ2 attack at the ethoxy carbon .

Enantioselective Aza-Friedel–Crafts Reaction

2-Ethoxyfuran participates in asymmetric reactions with α-ketimino esters using chiral bis(phosphoric acid) catalysts (e.g., 5b ):

| Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| (R)-5b | 25 | 24 | 94 | 94 |

This method constructs quaternary carbon centers, enabling access to α-amino acid derivatives (e.g., 8p ) for pharmaceutical applications .

Oxidation Reactions

The furan ring undergoes oxidative cleavage under harsh conditions:

-

RuCl₃/NaIO₄ : Converts the furan moiety to a diketone, forming α-aryl-substituted serine derivatives (e.g., 21 ) in 89% yield .

-

Ozonolysis : Produces malondialdehyde derivatives, though yields are moderate (50–60%).

Nucleophilic Substitution

The ethoxy group can be displaced under alkaline conditions:

Reaction efficiency depends on the nucleophile’s strength and solvent polarity .

Key Mechanistic Insights

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Ethoxyfuran with key analogs:

Key Observations :

- Substituent Effects : The ethoxy group in 2-Ethoxyfuran provides moderate steric bulk compared to the ethoxymethyl group in 2-(Ethoxymethyl)furan, which may reduce ring reactivity due to increased steric hindrance .

- Electronic Properties : Methoxymethyl (in 2-(Methoxymethyl)furan) and ethoxy groups donate electrons via resonance, but the longer ethyl chain in 2-Ethoxyfuran may enhance lipophilicity .

- Functional Diversity : Compounds like Ethyl 2-formylfuran-3-carboxylate exhibit dual reactivity (aldehyde and ester), making them versatile intermediates in pharmaceuticals and agrochemicals, unlike simpler ethers like 2-Ethoxyfuran .

Physical and Chemical Properties

- Boiling/Melting Points : Data is unavailable for 2-Ethoxyfuran, but 2-(Ethoxymethyl)furan has higher molecular weight (126.15 vs. 112.13) and likely higher boiling point due to increased van der Waals forces .

- Hazards : 2-(Ethoxymethyl)furan is associated with skin, eye, and respiratory irritation (H315, H319, H335), suggesting similar risks for 2-Ethoxyfuran if structural similarities translate to toxicological profiles .

- Solubility: Ethyl 2-formylfuran-3-carboxylate’s polar groups (ester, aldehyde) enhance water solubility compared to non-polar ethers like 2-Ethoxyfuran .

Preparation Methods

Ethylation of 2-Furanol

2-Furanol serves as a precursor for 2-ethoxyfuran through nucleophilic substitution. In a representative procedure, 2-furanol reacts with ethyl iodide in acetone using potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, yielding 2-ethoxyfuran with approximately 65% efficiency. Side products include diethyl ether derivatives due to over-alkylation, necessitating precise stoichiometric control.

Catalytic Alkylation

Copper-based catalysts enhance regioselectivity in furan alkylation. For example, a composite copper-silica oxide catalyst (CuO-SiO₂) facilitates the ethoxylation of furfural at 90°C under 0.05 MPa hydrogen pressure. While this method primarily targets 2-methylfuran, analogous conditions with ethoxy donors could be adapted for 2-ethoxyfuran synthesis.

Diels-Alder Cycloaddition

The Diels-Alder reaction offers a regioselective pathway to 2-ethoxyfuran derivatives by constructing the furan ring de novo.

Synthesis of 2-Ethoxy-3-Hydroxyethylfuran

A study demonstrated the preparation of 2-ethoxy-3-(1'-methoxymethoxyethyl)furan 15 via a Diels-Alder reaction between 3,5-dimethoxydehydrobenzene (dienophile) and a tailored diene. Key steps include:

-

Diene Preparation : Protection of a hydroxyl group in a precursor alcohol using methoxymethyl chloride.

-

Cycloaddition : Reaction at 120°C under nitrogen, yielding the furan core with 13% efficiency after distillation.

-

Post-Functionalization : Hydrolysis and alkylation to introduce the ethoxy group.

This method highlights the challenges of low yields in multi-step syntheses but underscores the potential for modular functionalization.

Catalytic Deoxygenation and Ring Modification

Hydrogenative Upgrading of Furfural Derivatives

Recent advances in furfural hydrodeoxygenation (HDO) provide insights into 2-ethoxyfuran synthesis. A cobalt-encapsulated microporous carbon catalyst (Co@MCS) achieves 100% selectivity for 2-methylfuran from furfural at 130°C and 2 MPa H₂. Adapting this system with ethoxy-containing reagents could enable selective ethoxylation.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Selectivity Challenges

Unsubstituted furan undergoes competitive alkylation at the 2- and 3-positions. Strategies to enhance 2-selectivity include:

-

Steric Hindrance : Bulky bases (e.g., K₂CO₃ vs. NaOH) reduce 3-substitution.

-

Catalyst Design : Microporous supports confine reactants, promoting tilted adsorption geometries that favor 2-ethoxy products.

Data Summary of Key Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxyfuran, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of 2-Ethoxyfuran typically involves etherification of furan derivatives or functionalization of pre-substituted furans. To optimize conditions, vary catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and temperatures while monitoring yields via gas chromatography (GC) or nuclear magnetic resonance (NMR) . Use factorial experimental designs to identify critical parameters and interactions. Compare results with analogous furan derivatives (e.g., 2-Methoxyfuran) to infer mechanistic pathways .

Q. How can researchers characterize the purity and structural integrity of 2-Ethoxyfuran in experimental settings?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR for verifying substitution patterns and confirming the ethoxy group .

- Mass spectrometry (MS) to detect impurities or degradation products.

- High-performance liquid chromatography (HPLC) for quantitative purity analysis. Calibrate instruments using certified reference materials (CRMs) and validate methods per ICH guidelines .

Q. What are the stability profiles of 2-Ethoxyfuran under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing samples to light, heat, and humidity. Monitor degradation via UV-Vis spectroscopy or GC-MS. Compare degradation kinetics with structurally similar compounds (e.g., 2-Ethenylfuran) to identify reactive sites . Store samples in inert atmospheres (argon) and amber vials to minimize oxidation .

Advanced Research Questions

Q. How do mechanistic studies resolve contradictions in reported reactivity of 2-Ethoxyfuran across different solvents?

- Methodological Answer : Perform kinetic isotope effect (KIE) experiments or computational modeling (DFT) to elucidate solvent-dependent reaction pathways. For example, polar solvents may stabilize charged intermediates, altering regioselectivity. Cross-reference experimental data with computational predictions to validate hypotheses . Address discrepancies by replicating studies under controlled humidity and oxygen levels .

Q. What computational strategies are effective in predicting the biological or catalytic activity of 2-Ethoxyfuran derivatives?

- Methodological Answer : Use molecular docking simulations to assess interactions with biological targets (e.g., enzymes) or catalytic surfaces. Validate predictions with in vitro assays (e.g., enzyme inhibition studies). Compare results with existing data on benzofuran analogs (e.g., 2-Acetylbenzofuran) to identify structure-activity relationships (SARs) .

Q. How can researchers reconcile conflicting toxicity data for 2-Ethoxyfuran in environmental studies?

- Methodological Answer : Conduct meta-analyses of existing toxicity datasets, focusing on methodological variables:

- Exposure duration : Acute vs. chronic studies.

- Model organisms : Differences in metabolic pathways (e.g., algae vs. mammalian cells).

- Analytical techniques : Sensitivity of LC-MS vs. ELISA for metabolite detection.

Apply statistical tools (e.g., ANOVA) to isolate confounding factors and refine risk assessment models .

Q. What advanced spectroscopic techniques are suitable for studying 2-Ethoxyfuran’s interactions with metal catalysts?

- Methodological Answer : Use X-ray absorption spectroscopy (XAS) to probe coordination geometry during catalytic cycles. Pair with in situ infrared (IR) spectroscopy to monitor real-time bond formation/breaking. Compare data with catalytic performance metrics (e.g., turnover frequency) to establish structure-function correlations .

Data Management and Reproducibility

Q. How should researchers document and share spectral data for 2-Ethoxyfuran to ensure reproducibility?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Deposit raw NMR/GC-MS data in repositories like Zenodo or ChemSpider.

- Include metadata on instrument calibration, solvent purity, and acquisition parameters.

- Provide detailed peak assignments and integration values in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-response relationships in 2-Ethoxyfuran bioassays?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply bootstrap resampling to estimate confidence intervals for EC50 values. Validate models with independent datasets from collaborative studies .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.